3,5-Pyridinedicarboxylic acid, 4-(2-chloro-6-(4-(methoxycarbonyl)-2,5-dimethyl-3-furanyl)-3-quinolinyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyridinedicarboxylic acid, 4-(2-chloro-6-(4-(methoxycarbonyl)-2,5-dimethyl-3-furanyl)-3-quinolinyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and various other functional groups
Vorbereitungsmethoden
The synthesis of 3,5-Pyridinedicarboxylic acid, 4-(2-chloro-6-(4-(methoxycarbonyl)-2,5-dimethyl-3-furanyl)-3-quinolinyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the carboxylic acid groups and other substituents. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Pyridinedicarboxylic acid, 4-(2-chloro-6-(4-(methoxycarbonyl)-2,5-dimethyl-3-furanyl)-3-quinolinyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,5-Pyridinedicarboxylic acid, 4-(2-chloro-6-(4-(methoxycarbonyl)-2,5-dimethyl-3-furanyl)-3-quinolinyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester include other pyridinecarboxylic acids such as picolinic acid, nicotinic acid, and isonicotinic acid . These compounds share a similar pyridine ring structure but differ in their substituents and functional groups, which can lead to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
121497-12-9 |
---|---|
Molekularformel |
C28H27ClN2O7 |
Molekulargewicht |
539.0 g/mol |
IUPAC-Name |
dimethyl 4-[2-chloro-6-(4-methoxycarbonyl-2,5-dimethylfuran-3-yl)quinolin-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H27ClN2O7/c1-12-20(26(32)35-5)24(21(13(2)30-12)27(33)36-6)18-11-17-10-16(8-9-19(17)31-25(18)29)22-14(3)38-15(4)23(22)28(34)37-7/h8-11,24,30H,1-7H3 |
InChI-Schlüssel |
YNOHXMCFGACTGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(N=C3C=CC(=CC3=C2)C4=C(OC(=C4C(=O)OC)C)C)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.